Product packaging for 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one(Cat. No.:CAS No. 919509-85-6)

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one

Cat. No.: B12927325
CAS No.: 919509-85-6
M. Wt: 180.23 g/mol
InChI Key: UDEAWHDVRFIGSU-UHFFFAOYSA-N
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Description

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. It is built around the imidazo[5,1-b]thiazole heterocyclic scaffold, a structure known for its wide spectrum of biological activities. Researchers value this core for its potential in developing novel therapeutic agents. Compounds featuring the imidazo[2,1-b]thiazole scaffold, a closely related analog, have been extensively explored as microtubule-destabilizing agents, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells . Furthermore, this class of heterocycles is recognized for its antimicrobial and antifungal properties, making it a valuable scaffold in anti-infective research . The propan-1-one side chain provides a versatile handle for further synthetic modification, allowing chemists to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in non-clinical research applications, such as in vitro bioactivity screening, hit-to-lead optimization, and as a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B12927325 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one CAS No. 919509-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919509-85-6

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-imidazo[5,1-b][1,3]thiazol-2-ylpropan-1-one

InChI

InChI=1S/C8H8N2OS/c1-2-6(11)7-4-10-5-9-3-8(10)12-7/h3-5H,2H2,1H3

InChI Key

UDEAWHDVRFIGSU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN2C=NC=C2S1

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the Imidazo 5,1 B Thiazole System

Oxidation Reactions of the Thiazole (B1198619) Sulfur Atom Leading to Sulfoxides and Sulfones

The oxidation of the sulfur atom within the thiazole ring of the imidazo[5,1-b]thiazole (B6145799) system represents a key transformation to modulate the electronic and steric properties of the molecule, leading to the formation of the corresponding sulfoxides and sulfones. While direct studies on 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one are not extensively documented, the oxidation of related fused thiazole systems provides insight into the expected reactivity.

Generally, the oxidation of sulfides to sulfoxides, and further to sulfones, can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For the selective conversion of a sulfide (B99878) to a sulfoxide, milder oxidizing agents are typically employed. Common reagents for this transformation include hydrogen peroxide in acetic acid, which offers a green and selective method for the oxidation of a variety of sulfides to their corresponding sulfoxides. researchhub.com The reaction is typically carried out under mild, transition-metal-free conditions, and the products can be isolated in high yields. researchhub.com

For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are necessary. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. In a study on the related 6-(2-pyridinyloxy)imidazo[2,1-b] stackexchange.comresearchgate.netthiazine system, treatment with a threefold excess of m-CPBA at room temperature for 48 hours successfully yielded the corresponding sulfones. researchgate.net It is anticipated that similar conditions would be effective for the oxidation of the sulfur atom in the imidazo[5,1-b]thiazole core. Biocatalytic methods, utilizing microorganisms such as Aspergillus ochraceus and Penicillium funiculosum, have also been shown to effectively oxidize alkyl aryl sulfides to their corresponding sulfones in high yields under environmentally benign conditions. nih.gov

The general scheme for the oxidation of the thiazole sulfur atom can be represented as follows:

General scheme of oxidation of the thiazole sulfur atom.
ReactantOxidizing AgentProduct(s)
Imidazo[5,1-b]thiazole derivativeH₂O₂ / Acetic AcidImidazo[5,1-b]thiazole sulfoxide
Imidazo[5,1-b]thiazole derivativem-CPBA (excess)Imidazo[5,1-b]thiazole sulfone
Imidazo[5,1-b]thiazole derivativeOxone®Imidazo[5,1-b]thiazole sulfone

Reduction Reactions Targeting the Imidazole (B134444) Ring for Dihydroimidazo[5,1-b]thiazole Derivatives

The reduction of the aromatic imidazole ring within the imidazo[5,1-b]thiazole scaffold to its dihydro derivative is a challenging transformation due to the inherent stability of the aromatic system. Specific methodologies for the reduction of the imidazo[5,1-b]thiazole core are not widely reported; however, general principles for the reduction of fused imidazole systems can be considered.

Nitrogen-containing aromatic heterocycles, such as imidazole, are generally more susceptible to reduction than their all-carbon analogues like benzene (B151609). stackexchange.com The reduction of imidazolium (B1220033) salts, which are activated towards nucleophilic attack, has been accomplished using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄). stackexchange.com However, these reductions can sometimes lead to ring-opening of the imidazole ring. stackexchange.com

For the neutral, aromatic imidazo[5,1-b]thiazole system, catalytic hydrogenation would likely require harsh conditions (high pressure and temperature) and a highly active catalyst, such as rhodium on carbon or ruthenium. Such conditions might also lead to the reduction of the thiazole ring or other functional groups present in the molecule.

An alternative approach could involve the activation of the imidazole ring prior to reduction. For instance, N-alkylation to form an imidazolium salt would render the ring more electrophilic and susceptible to hydride attack. Subsequent reduction with a reagent like sodium borohydride could potentially yield the desired dihydroimidazo[5,1-b]thiazole derivative. This strategy has been applied to other fused imidazole systems, where reduction of a related dihydroimidazo[1,2-b]pyridazine with NaBH₄ yielded the corresponding tetrahydro derivative. rsc.org

Substrate TypeReducing AgentPotential ProductConsiderations
Fused Imidazolium SaltSodium Borohydride (NaBH₄)Dihydro-fused ImidazolePotential for ring-opening
Fused ImidazoleCatalytic Hydrogenation (e.g., Rh/C, Ru)Dihydro-fused ImidazoleRequires harsh conditions; potential for over-reduction

Electrophilic Substitution Reactions on the Imidazo[5,1-b]thiazole Core

The imidazo[5,1-b]thiazole ring system is electron-rich and therefore susceptible to electrophilic substitution reactions. The position of substitution is directed by the electron-donating nature of the nitrogen and sulfur atoms.

Introduction of Halogens and Nitro Groups

Studies on the isomeric imidazo[2,1-b]thiazole (B1210989) system have shown that electrophilic substitution, such as bromination, occurs preferentially at the C5 position. rsc.org This suggests that the corresponding position in the imidazo[5,1-b]thiazole ring would also be activated towards electrophiles.

Direct nitration of the imidazo[5,1-b]thiazole ring can be challenging due to the basicity of the nitrogen atoms, which can lead to undesired side reactions under strongly acidic nitrating conditions. However, the introduction of a nitroso group, which can be subsequently oxidized to a nitro group, is a viable alternative. Research has shown that 5-phenyl- and 5-methyl-imidazo[5,1-b]thiazoles react with sodium nitrite (B80452) in acetic acid to yield the corresponding 7-nitroso derivatives. researchgate.net The introduction of a nitroso group at the 5-position of the imidazo[2,1-b]thiazole ring has also been reported. ontosight.ai

Halogenation, such as bromination, of the related imidazo[2,1-b]thiazole system proceeds readily at the C5 position. rsc.org It is expected that the imidazo[5,1-b]thiazole core would undergo similar regioselective halogenation.

ReactionReagentsPosition of Substitution
NitrosationSodium Nitrite / Acetic AcidC7
BrominationN-Bromosuccinimide (NBS)Expected at an electron-rich carbon

C-H Activation and Functionalization Methodologies

Direct C-H activation and functionalization have emerged as powerful tools in modern organic synthesis for the efficient derivatization of heterocyclic scaffolds. These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity.

Regioselective C–H Selenylation Reactions

Recent advancements have demonstrated the feasibility of regioselective C-H selenylation of benzo-fused imidazo[2,1-b]thiazole derivatives. These methodologies are often metal-free and proceed under mild conditions. One such protocol utilizes bis(trifluoroacetoxy)iodobenzene (PIFA) as a mediator to achieve the C-H selenylation of substituted benzo mdpi.comslideshare.netimidazo[2,1-b]thiazoles with diselenides. bohrium.com This reaction provides direct access to structurally diverse selenoethers in good to excellent yields. bohrium.com

The proposed mechanism involves the PIFA-mediated generation of a phenyl selenide (B1212193) radical, which then undergoes an electrophilic attack at the C3 position of the benzo mdpi.comslideshare.netimidazo[2,1-b]thiazole moiety. bohrium.com This regioselectivity is driven by the formation of a stable benzylic radical intermediate. bohrium.com While this methodology has been demonstrated on benzo-fused derivatives, it is plausible that similar strategies could be adapted for the regioselective C-H selenylation of the parent imidazo[5,1-b]thiazole system.

SubstrateReagentsProduct
Benzo mdpi.comslideshare.netimidazo[2,1-b]thiazoleDiselenide, PIFAC3-selenylated benzo mdpi.comslideshare.netimidazo[2,1-b]thiazole

Generation of Diverse Chemical Libraries Based on the Imidazo[5,1-b]thiazole Scaffold

The imidazo[5,1-b]thiazole scaffold is an attractive framework for the generation of diverse chemical libraries for high-throughput screening and drug discovery. The development of efficient and versatile synthetic routes is key to accessing a wide range of analogues.

A robust synthetic route to imidazo[5,1-b]thiazol-3-ones has been developed with the potential for application in a solution-phase parallel library format. researchgate.net This approach involves a three-component reaction of an aldehyde, 2-oxothioacetamide, and an alkyl bromide to form a substituted sulfanyl (B85325) imidazole intermediate. researchgate.net Subsequent intramolecular coupling of a carboxylic acid with the imidazole nitrogen, for instance using acetic anhydride (B1165640) and pyridine, leads to the formation of the fused bicyclic imidazo[5,1-b]thiazol-3-one system. researchgate.net

The versatility of this method allows for the introduction of diversity at multiple positions of the scaffold by varying the initial aldehyde, thioacetamide, and alkyl bromide components. The resulting imidazo[5,1-b]thiazol-3-ones can serve as building blocks for further structural elaboration, making them valuable for diversity-oriented synthesis approaches.

Similarly, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), have been employed for the one-pot synthesis of diverse imidazo[2,1-b]thiazole derivatives. slideshare.netmdpi.com These strategies, which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for the rapid generation of chemical libraries. The adaptation of such multicomponent strategies to the imidazo[5,1-b]thiazole scaffold would significantly enhance the ability to explore the chemical space around this important heterocyclic system.

Synthetic StrategyKey FeaturesPotential for Diversity
Three-component reaction followed by intramolecular cyclizationEfficient, potential for parallel synthesisVariation of aldehyde, thioacetamide, and alkyl bromide starting materials
Multicomponent Reactions (e.g., GBBR)One-pot, high efficiency, atom economyVariation of multiple starting components

Principles of Diversity-Oriented Synthesis (DOS) Applied to Imidazothiazoles

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules in an efficient manner. Unlike target-oriented synthesis, which aims to produce a single, specific molecule, DOS explores chemical space broadly to generate a library of compounds with a wide range of structural motifs and functionalities. The application of DOS principles to the imidazo[5,1-b]thiazole scaffold, including derivatives like this compound, allows for the systematic exploration of structure-activity relationships.

The core principles of DOS that can be applied to the imidazothiazole system include:

Scaffold Diversity: This principle focuses on creating a variety of core structures from a common starting material. For the imidazo[5,1-b]thiazole system, this could involve reactions that modify the fused ring system itself, such as ring-opening, ring-expansion, or further annulation to create more complex polycyclic structures.

Appendage Diversity: This involves attaching a wide range of different functional groups or "appendages" to a common scaffold. Starting with a functionalized core like this compound, the propanoyl group can serve as a handle for various chemical transformations. For instance, the ketone functionality can be converted to alcohols, amines, hydrazones, or other functional groups, each providing a new vector for diversification.

Stereochemical Diversity: The introduction of chiral centers is another key aspect of DOS. For the target compound, stereoselective reduction of the ketone or asymmetric reactions at the α-carbon of the propanoyl group can generate a library of stereoisomers, which may exhibit different biological activities.

An illustrative DOS strategy starting from a key imidazo[5,1-b]thiazole intermediate could involve a branching synthesis pathway. For example, a common precursor could be subjected to different reaction conditions to yield a variety of scaffolds, which are then further diversified by appendage modification.

Table 1: Illustrative Diversity-Oriented Synthesis Strategy for Imidazo[5,1-b]thiazole Derivatives

Starting Material Reaction Type Resulting Scaffold/Derivative Potential for Further Diversification
2-Acyl-imidazo[5,1-b]thiazole Vilsmeier-Haack Reaction Formylation at the 7-position Aldehyde group can be converted to various functional groups (e.g., amines, alcohols, acids).
2-Acyl-imidazo[5,1-b]thiazole Mannich Reaction Introduction of an aminomethyl group The amino group allows for further derivatization with different substituents.
This compound Hetero-Diels-Alder Reaction Formation of a new fused ring The resulting polycyclic structure offers a novel scaffold for further modification.

Parallel Synthesis Methodologies for Library Generation

Parallel synthesis is a technique used to synthesize a large number of compounds simultaneously in a spatially separated manner, typically in a microtiter plate or a similar array format. This methodology is highly efficient for generating libraries of related compounds for high-throughput screening.

For the generation of a library based on the this compound scaffold, several parallel synthesis methodologies can be employed:

Solution-Phase Parallel Synthesis: This approach involves performing reactions in solution in an array of reaction vessels. The purification of the products can be facilitated by using polymer-supported reagents or scavengers, or by liquid-liquid extraction. This method is flexible and allows for a wide range of reaction types. For example, a library of hydrazone derivatives could be synthesized by reacting this compound with a diverse set of hydrazines in parallel.

Solid-Phase Synthesis: In this technique, the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and by-products are easily removed by washing the solid support. This method is particularly well-suited for automated synthesis. An imidazo[5,1-b]thiazole core could be immobilized on a solid support, and then a variety of building blocks could be added in a combinatorial fashion to generate a large library of derivatives.

Microwave-Assisted Parallel Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purer products. This technique is compatible with both solution-phase and solid-phase parallel synthesis and has been successfully applied to the synthesis of imidazothiazole libraries.

A practical example of parallel synthesis would be the generation of a library of pyrazole-containing imidazo[5,1-b]thiazole derivatives, as has been reported in the literature for analogous systems. nih.gov This "intermediate derivatization method" involves synthesizing a key intermediate that can then be reacted with a variety of building blocks in parallel to produce a library of final compounds.

Table 2: Example of a Parallel Synthesis Library Generation from this compound

Reaction Step Reactants (Array 1) Reactants (Array 2) Product Library
Step 1: Hydrazone Formation This compound Hydrazine, Phenylhydrazine, 4-Nitrophenylhydrazine Library of hydrazone intermediates

| Step 2: Cyclization | Hydrazone Library from Step 1 | A diverse set of 1,3-dicarbonyl compounds | Library of pyrazole-substituted imidazo[5,1-b]thiazoles |

This systematic approach to derivatization, combining the principles of DOS and the efficiency of parallel synthesis, is crucial for the exploration of the chemical space around the imidazo[5,1-b]thiazole core and for the discovery of new bioactive molecules.

Structural Elucidation and Conformational Analysis Methodologies for Imidazo 5,1 B Thiazole Derivatives

Correlation of Structural Data with Reactivity Profiles and Chemical Properties

Further research and publication in the field of medicinal or materials chemistry may provide this information in the future.

Theoretical and Computational Investigations of Imidazo 5,1 B Thiazole Scaffolds

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For the broader class of imidazothiazole derivatives, docking studies have been crucial in identifying potential biological targets and understanding inhibitory mechanisms.

For instance, in the development of phosphodiesterase 10A (PDE10A) inhibitors based on the related benzo[d]imidazo[5,1-b]thiazole scaffold, in silico docking experiments were performed to confirm the anticipated binding mode of newly synthesized analogs. nih.gov Similarly, studies on the isomeric imidazo[2,1-b]thiazole (B1210989) scaffold have used molecular docking to explore inhibitory actions against targets like Glypican-3 protein (GPC-3) and focal adhesion kinase (FAK). nih.govbiruni.edu.tr These studies typically reveal binding affinities, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger theoretical binding affinity. nih.govjpsionline.com

Compound ClassTarget ProteinKey FindingsReference
Benzo[d]imidazo[5,1-b]thiazole AnalogsPhosphodiesterase 10A (PDE10A)Docking confirmed the binding mode of potent heteroaromatic substituted analogs. nih.gov
Imidazo[2,1-b]thiazole-Thiadiazole ConjugatesGlypican-3 (GPC-3)Compounds docked suitably with good binding affinities ranging from -6.90 to -10.30 kcal/mol. nih.gov
Chalcone-based Imidazo[2,1-b]thiazoleThymidylate kinaseCompounds ITC-1, ITC-2, and ITC-3 showed docking scores of -7.085, -6.458, and -7.177 kcal/mol, respectively. bio-conferences.org
Imidazo[2,1-b]thiazole DerivativesFocal Adhesion Kinase (FAK)Docking studies revealed critical interactions with amino acid residues in the active site. biruni.edu.tr

The stability of a ligand-protein complex is governed by a variety of noncovalent interactions. Molecular docking analyses provide detailed insights into these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For imidazothiazole derivatives, these interactions are critical for their biological activity.

Hydrogen bonds often play a crucial role in orienting the ligand within the active site and contributing significantly to binding affinity. For example, docking studies of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives with the Pantothenate synthetase of M. tuberculosis revealed that key amino acids like HIS-44 and GLN-164 were highly involved in hydrogen bond interactions with the ligand. nih.gov In addition to hydrogen bonding, hydrophobic and pi-stacking interactions are also significant. The aromatic rings of the imidazothiazole scaffold and its substituents frequently engage in pi-pi or pi-cation interactions with aromatic residues like tyrosine and phenylalanine in the protein's active site, further stabilizing the complex. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org This technique is invaluable for assessing the stability of a protein-ligand complex and observing conformational changes that may occur upon binding. rsc.org

MD simulations have been applied to imidazothiazole-protein complexes to validate docking results and confirm the stability of the predicted binding poses. nih.govresearchgate.net Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and is stable. nih.govrsc.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. Analysis of RMSF can highlight which parts of the protein or ligand are rigid and which are more dynamic, providing insights into the binding interaction. frontiersin.org

For instance, a 100 ns MD simulation of a benzo-[d]-imidazo-[2,1-b]-thiazole derivative complexed with its target protein showed an acceptable RMSD of 2.8 Å, confirming the stability of the complex. The simulation also reinforced the importance of hydrogen bond interactions with specific amino acids that were consistent with the initial docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These studies help in understanding which chemical features are essential for a molecule's function and guide the design of more effective analogs.

SAR studies involve systematically modifying a lead compound's structure and observing the effect on its biological activity. For the imidazo[5,1-b]thiazole (B6145799) scaffold and its relatives, SAR studies have been pivotal. In the development of PDE10A inhibitors, researchers found that substituting heteroaromatic groups on the benzo[d]imidazo[5,1-b]thiazole core led to several potent analogs. nih.gov A subsequent modification, replacing these aromatic groups with saturated heteroalkyl groups, resulted in a tool compound with superior activity and a more favorable pharmacokinetic profile. nih.gov

ScaffoldModificationEffect on ActivityReference
Benzo[d]imidazo[5,1-b]thiazoleReplacement of heteroaromatic substituents with saturated heteroalkyl groupsIncreased PDE10A activity and improved pharmacokinetic profile. nih.gov
Imidazo[2,1-b]thiazoleAddition of an electron-donating group to the attached benzene (B151609) ringIncreased cytotoxicity against lung cancer cells. nih.gov
Imidazo[2,1-b]thiazoleSubstitution at the 6-position with p-methylphenyl or p-chlorophenyl groupsActivity was retained compared to a methyl group. nih.gov

The inherent flexibility of a molecular scaffold can significantly influence SAR. A rigid scaffold may have very specific structural requirements for activity, while a more flexible scaffold might be able to adopt multiple conformations to fit into a binding site. The imidazothiazole scaffold is considered to have a degree of flexibility that allows for straightforward library enrichment, enabling in-depth SAR studies and the potential discovery of more active members. nih.gov This flexibility can be crucial for accommodating different substituents and optimizing interactions with the target protein.

Quantum Chemical Calculations and Theoretical Charge Density Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors, including:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them is an indicator of the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites that are important for intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and the stabilizing effects of electron delocalization. researchgate.net

For various imidazothiazole derivatives, DFT calculations have been employed to investigate the effect of substituents on the molecular structure, optimize geometry, and analyze electronic stability. researchgate.netresearchgate.netresearchgate.net These theoretical analyses complement experimental findings by providing a rationale for observed activities based on the electronic characteristics of the compounds.

In Silico Screening and Virtual Ligand Design Principles in Scaffold Research

In silico screening and virtual ligand design are powerful computational techniques that accelerate the discovery of new drugs by modeling interactions between potential drug candidates and their biological targets at a molecular level. For the Imidazo[5,1-b]thiazole scaffold, these methods have been instrumental in identifying derivatives with potential anticancer, antimicrobial, and enzyme inhibitory activities. nih.govbio-conferences.orgnih.gov

Molecular Docking: A primary tool in virtual screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. bio-conferences.org This method calculates a "docking score," representing the binding affinity, and visualizes the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govbiruni.edu.tr For instance, studies on Imidazo[2,1-b]thiazole derivatives have used docking to explore their binding modes within the active sites of enzymes like focal adhesion kinase (FAK), a target in cancer therapy. nih.govbiruni.edu.tr These simulations can reveal critical amino acid residues that the imidazothiazole core interacts with, guiding the design of more potent and selective inhibitors. biruni.edu.tr Similarly, docking studies on imidazothiazole derivatives against microbial targets, such as pantothenate synthetase in Mycobacterium tuberculosis, have helped elucidate their potential as antimicrobial agents. jpsionline.comrsc.org

Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used to rapidly screen large virtual libraries of compounds to find novel molecules that match the model and are therefore likely to be active. This approach has been applied to scaffolds like thiazole (B1198619) and thiadiazole, which are structurally related to Imidazo[5,1-b]thiazole, to design new c-Met kinase inhibitors for cancer treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular properties (descriptors) such as hydrophobicity, electronic effects, and steric factors affect activity, QSAR models can predict the potency of newly designed compounds. researchgate.netimist.ma For imidazo[2,1-b] nih.govbiruni.edu.trnih.govthiadiazoles, QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines, helping to identify the key molecular features that drive their anticancer effects. researchgate.net

ADMET Prediction: A critical aspect of drug design is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the discovery process, reducing the risk of late-stage failures. For new series of imidazo[2,1-b]thiazole and related derivatives, computational ADMET profiling is a standard step to assess their drug-likeness and potential toxicity before committing to chemical synthesis. rsc.orgelsevierpure.combiointerfaceresearch.com

The following tables represent the types of data typically generated during in silico investigations of Imidazo[5,1-b]thiazole derivatives.

Table 1: Representative Molecular Docking Results of Imidazo[5,1-b]thiazole Derivatives Against a Kinase Target

Compound ID Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Derivative 1 -10.30 CYS797 Hydrogen Bond, Pi-Sulfur
Derivative 2 -9.70 LYS745, MET793 Hydrogen Bond, Hydrophobic
Derivative 3 -9.25 MET793, LEU844 Hydrophobic Interaction
1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one (Hypothetical) -8.50 MET793, GLU762 Hydrogen Bond, Hydrophobic
Reference Inhibitor -9.95 CYS797, LEU718 Hydrogen Bond, Pi-Stacking

This table is illustrative. Data is compiled based on findings from similar compound studies. nih.govneliti.com

Table 2: Predicted ADMET Properties for a Set of Virtual Imidazo[5,1-b]thiazole Analogs

Compound ID Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Predicted Toxicity Risk
Analog A 315.4 2.8 1 4 Low
Analog B 345.5 3.5 0 5 Low
Analog C 389.4 4.2 2 5 Medium
This compound 180.2 1.5 0 3 Low (Predicted)
Analog D 450.6 5.5 1 6 High

This table is illustrative and provides a typical output from ADMET prediction software based on common parameters found in computational studies. rsc.orgelsevierpure.combiointerfaceresearch.com

Through these computational strategies, researchers can efficiently design and prioritize novel derivatives of the Imidazo[5,1-b]thiazole scaffold, including compounds like this compound, for synthesis and subsequent biological evaluation in the quest for new therapeutic agents. nih.gov

Mechanistic Investigations of Biological Interactions Scaffold Based Research

Exploration of Molecular Targets and Pathways Associated with Imidazo[5,1-b]thiazole (B6145799) Scaffolds

The imidazo-thiazole framework is a versatile pharmacophore that can interact with a variety of biological targets. nih.gov This scaffold is composed of fused imidazole (B134444) and thiazole (B1198619) rings, which allows for binding to enzymes and receptors. jacsdirectory.com Studies on various derivatives have identified several key molecular targets and pathways.

For the specific benzo[d]imidazo[5,1-b]thiazole scaffold, a significant target identified is phosphodiesterase 10A (PDE10A) . nih.gov A series of compounds based on this scaffold were designed and synthesized as potent PDE10A inhibitors, which are of interest for treating psychotic disorders. nih.gov In the realm of antifungal research, certain pyrazole-containing imidazo[5,1-b]thiazole derivatives have been shown to target succinate (B1194679) dehydrogenase (SDH) , an essential enzyme in the mitochondrial respiratory chain. researchgate.net

The closely related and more extensively studied imidazo[2,1-b]thiazole (B1210989) scaffold has been linked to numerous other targets, providing broader insight into the potential mechanisms of this chemical class:

Kinases: This scaffold is prominent in the development of kinase inhibitors. Derivatives have been identified as potent pan-RAF inhibitors (BRAF, V600E-BRAF, and CRAF), which are critical in melanoma treatment. acs.orgnih.gov Other targets include Focal Adhesion Kinase (FAK), a regulator in cancer cell growth, and Fer kinase, which is involved in the selective death of malignant cells. ovid.combiointerfaceresearch.com Additionally, some benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives act as Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.comnih.gov

Tubulin: Certain imidazo[2,1-b]thiazole compounds have been found to bind at the interface of α- and β-tubulin, thereby inhibiting tubulin polymerization, a mechanism crucial for anticancer activity. nih.gov

Enzymes in Metabolism and Pathogen Survival: Research has demonstrated that imidazo[2,1-b]thiazole derivatives can inhibit Mycobacterium tuberculosis pantothenate synthetase, an enzyme essential for bacterial survival. jacsdirectory.com Other enzymatic targets include carbonic anhydrase isoforms (specifically hCA II) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Ion Channels: The imidazo[2,1-b]thiazole system has been incorporated into dihydropyridine (B1217469) structures to create L-type calcium channel blockers with high selectivity for cardiac tissue. nih.gov

Table 1: Molecular Targets Associated with Imidazo-thiazole Scaffolds
ScaffoldMolecular TargetAssociated Biological ActivityReference
Benzo[d]imidazo[5,1-b]thiazolePhosphodiesterase 10A (PDE10A)Antipsychotic nih.gov
Imidazo[5,1-b]thiazoleSuccinate Dehydrogenase (SDH)Antifungal researchgate.net
Imidazo[2,1-b]thiazolePan-RAF Kinases (BRAF, CRAF)Anticancer (Melanoma) acs.orgnih.gov
Benzo nih.govresearchgate.netimidazo[2,1-b]thiazoleEpidermal Growth Factor Receptor (EGFR)Anticancer mdpi.com
Imidazo[2,1-b]thiazoleTubulinAnticancer nih.gov
Imidazo[2,1-b]thiazolePantothenate Synthetase (Mycobacterium tuberculosis)Antimycobacterial jacsdirectory.com
Imidazo[2,1-b]thiazoleCyclooxygenase-2 (COX-2)Anti-inflammatory researchgate.net
Imidazo[2,1-b]thiazoleL-type Calcium ChannelsCardiovascular nih.gov

Biochemical Assays for Elucidating Mechanism of Action at a Cellular Level (e.g., enzyme inhibition, cellular pathway modulation)

To confirm the interactions with molecular targets, a variety of biochemical assays are employed. These assays provide quantitative data on the potency and selectivity of the compounds.

Enzyme Inhibition Assays: Direct measurement of enzyme inhibition is a primary method for validating molecular targets. For instance, the antifungal mechanism of certain imidazo[5,1-b]thiazole derivatives was confirmed through an SDH enzymatic inhibition assay. researchgate.net Similarly, imidazo[2,1-b]thiazole-based compounds have been evaluated using in vitro kinase inhibition assays against targets like EGFR and pan-RAF kinases. acs.orgmdpi.com For example, compound 38a , an imidazo[2,1-b]thiazole derivative, was shown to inhibit the phosphorylation of downstream proteins MEK and ERK, confirming its effect on the RAF kinase pathway. acs.org Other examples include assays for carbonic anhydrase and COX-1/COX-2 inhibition, which identified potent and selective inhibitors from the imidazo[2,1-b]thiazole class. nih.govresearchgate.net

Cellular Pathway Modulation: Beyond direct enzyme inhibition, assays are used to observe the broader effects on cellular pathways.

Respiratory Inhibition: For antifungal derivatives targeting SDH, respiratory inhibition assays on fungal mycelia demonstrated a strong inhibitory effect on the respiration rate, consistent with mitochondrial disruption. researchgate.net

Cell Cycle Analysis: The anti-proliferative effects of some imidazo[2,1-b]thiazole-based aryl hydrazones have been investigated using cell cycle analysis. Studies on the MDA-MB-231 breast cancer cell line revealed that lead compounds could significantly arrest cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis. nih.gov

Table 2: Examples of Biochemical Assays and Findings for Imidazo-thiazole Derivatives
Assay TypeCompound ClassKey FindingReference
SDH Enzymatic InhibitionImidazo[5,1-b]thiazoleDemonstrated direct inhibition of succinate dehydrogenase. researchgate.net
In-vitro Kinase AssayImidazo[2,1-b]thiazoleIdentified potent pan-RAF inhibitors with nanomolar IC50 values. acs.org
COX-1/COX-2 Inhibition AssayImidazo[2,1-b]thiazoleCompound 6a found to be a potent and selective COX-2 inhibitor (IC50 = 0.08 µM). researchgate.net
Cell Cycle AnalysisImidazo[2,1-b]thiazole-based aryl hydrazonesCompounds 9i and 9m caused cell cycle arrest in the G0/G1 phase in MDA-MB-231 cells. nih.gov
Respiratory InhibitionImidazo[5,1-b]thiazoleCompounds C13 and C14 exhibited strong inhibition of S. sclerotiorum mycelia respiration. researchgate.net

Advanced Cellular Imaging and Analytical Techniques for Scaffold Effects on Cellular Components

To visualize the effects of these compounds on whole cells and their organelles, researchers utilize advanced imaging and analytical methods. These techniques provide direct evidence of the physiological consequences of the molecular interactions.

Electron microscopy is a powerful tool for examining changes in cell morphology and integrity at high resolution. In antifungal studies, SEM and TEM were used to observe the effects of compound 18f , an imidazo[5,1-b]thiazole derivative, on the fungus Sclerotinia sclerotiorum. The results revealed that the compound caused a notable detrimental effect on the integrity of the fungal cell membrane. nih.gov SEM imaging showed morphological alterations on the fungal surface, while TEM provided a cross-sectional view, likely revealing internal disorganization and membrane damage.

Complementing the visual evidence from microscopy, biophysical and biochemical assays can quantify cellular damage.

Cell Membrane Permeability Assays: The disruption of the fungal cell membrane by compound 18f , as observed with SEM and TEM, was further substantiated by cell membrane permeability assays. nih.gov These assays, which often measure the leakage of intracellular components or the uptake of specific dyes, confirmed that the compound compromised the membrane's barrier function. nih.gov

Reactive Oxygen Species (ROS) Assays: The generation of ROS is a key event in apoptosis and cellular stress. In anticancer research, imidazo[2,1-b]thiazole derivatives 9i and 9m were studied for their ability to induce ROS. nih.gov Using DCFH-DA staining, it was found that these compounds triggered apoptosis in breast cancer cells, which was associated with an increase in intracellular ROS levels. nih.gov This enhancement of oxidative stress can alter the mitochondrial membrane potential, ultimately leading to programmed cell death. nih.gov Antifungal studies on imidazo[5,1-b]thiazole compound 18f also utilized ROS assays, which showed results consistent with cellular damage and membrane disruption. nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(imidazo[5,1-b]thiazol-2-yl)propan-1-one derivatives?

A one-pot, three-component synthesis using ionic liquids (e.g., [Bmim]Br) is a robust method, achieving yields of 85–88% . This approach involves cyclocondensation of α-haloaryl ketones with hydrazine derivatives and thiadiazole intermediates under reflux conditions. Alternative routes include Cs₂CO₃-mediated cyclization for selenium-containing analogs, though this requires strict temperature control (150°C in DMF) . Key intermediates are characterized via FT-IR (C=N stretch at ~1639–1650 cm⁻¹) and NMR (δ 12.08–12.14 ppm for NH protons) .

Q. How are structural and purity validations performed for imidazo-thiazole derivatives?

Multimodal spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.67–8.32 ppm) and quaternary carbons (δ 160–172 ppm) confirm ring fusion .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 619.02 [M]⁺ for bromophenyl derivatives) .
  • FT-IR : Peaks at ~3418 cm⁻¹ (N-H) and 1093–1101 cm⁻¹ (C-N) validate functional groups .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields and minimize byproducts in imidazo-thiazole synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
  • Catalyst tuning : Ionic liquids like [Bmim]Br improve reaction efficiency by stabilizing charged intermediates .
  • Temperature control : Prolonged reflux (8–10 hours) ensures complete cyclization but requires monitoring via TLC to prevent decomposition .

Q. How are imidazo-thiazole derivatives evaluated for biological activity in academic research?

  • In vitro cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB-based protocols. IC₅₀ values are compared to reference agents like CHS-828 .
  • Enzyme inhibition : 15-Lipoxygenase (15-LOX) inhibition is assessed spectrophotometrically, with IC₅₀ values <10 µM for nitro-substituted derivatives .
  • Antimicrobial screening : MIC values against Mycobacterium tuberculosis are determined via microplate Alamar Blue assays .

Q. How do structural modifications influence the pharmacological profile of imidazo-thiazole analogs?

  • Electron-withdrawing groups (e.g., -NO₂, -Br) enhance enzyme inhibition (e.g., 15-LOX IC₅₀ = 2.4 µM for nitro derivatives) but may reduce solubility .
  • Methoxy substitutions improve oral bioavailability (TPSA = 87–139 Ų) while maintaining Lipinski compliance (MW <500 Da) .
  • Chiral centers (e.g., piperidinylmethyl groups) are critical for selective binding to acetylcholinesterase .

Q. What computational methods predict drug-likeness and target engagement for these compounds?

  • Molinspiration tools : Calculate logP (2.1–3.8), hydrogen-bond donors (<5), and topological polar surface area to assess bioavailability .
  • Molecular docking : AutoDock Vina models interactions with targets like RSK2 kinase (binding energy <−8.5 kcal/mol) .
  • ADMET prediction : SwissADME evaluates metabolic stability, highlighting risks of CYP3A4-mediated oxidation for methyl-substituted analogs .

Q. How can researchers resolve contradictory data in spectroscopic or bioassay results?

  • NMR discrepancies : Use DEPT-135 to distinguish CH₂ and CH₃ groups in crowded aliphatic regions (e.g., δ 2.51–3.88 ppm) .
  • Bioassay variability : Normalize cytotoxicity data against vehicle controls (0.5% DMSO) and validate via duplicate runs .
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in regiochemistry, as seen in planar benzo-selenoazole derivatives .

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